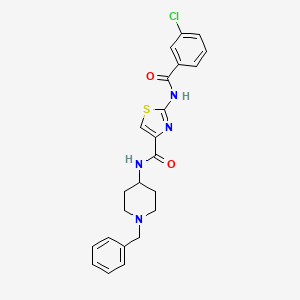![molecular formula C23H19ClN4O B11188860 6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11188860.png)
6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrido[4,3-D]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one typically involves multi-step organic reactions. The process may include:
Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chloro-4-methylphenyl group: This step may involve substitution reactions using chlorinated aromatic compounds.
Attachment of the tetrahydroisoquinoline moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to receptors: Modulating the activity of specific receptors or enzymes.
Inhibition of pathways: Blocking or inhibiting key pathways involved in disease processes.
Activation of signaling cascades: Triggering signaling pathways that lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-D]pyrimidines: Other compounds in this class with similar core structures.
Tetrahydroisoquinolines: Compounds with the tetrahydroisoquinoline moiety.
Uniqueness
6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H19ClN4O |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H19ClN4O/c1-15-6-7-18(12-20(15)24)28-11-9-21-19(22(28)29)13-25-23(26-21)27-10-8-16-4-2-3-5-17(16)14-27/h2-7,9,11-13H,8,10,14H2,1H3 |
InChI Key |
JVALOLSKSGPRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCC5=CC=CC=C5C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188790.png)
![Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate](/img/structure/B11188798.png)

![2-Fluoro-N-[4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B11188828.png)
![3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11188831.png)
![2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11188833.png)

![5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188845.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11188847.png)
![N-(2-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11188853.png)

![N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide](/img/structure/B11188868.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11188881.png)
![6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188883.png)
